

7-Bromoquinoline-2-carboxylic Acid: Technical Guide & Comparative Analysis

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Compound of Interest

Compound Name:	7-Bromoquinoline-2-carboxylic acid
CAS No.:	1057217-63-6
Cat. No.:	B592057

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Executive Summary

7-Bromoquinoline-2-carboxylic acid (7-BQC) represents a critical intermediate in the development of neuroactive pharmaceuticals, specifically antagonists for the glycine site of the N-methyl-D-aspartate (NMDA) receptor. Unlike its 6-bromo isomer or the parent kynurenic acid, the 7-bromo substitution pattern offers a unique balance of electronic withdrawal and steric positioning that enhances binding affinity in specific hydrophobic pockets of the NR1 subunit.

This guide provides a technical comparison of 7-BQC against its halogenated analogues, detailing physicochemical properties, validated synthetic protocols, and cross-coupling utility for lead optimization.

Physicochemical Profile: The "7-Position"

Advantage

The position of the halogen atom on the quinoline ring drastically alters the electronic environment of the nitrogen atom and the acidity of the C2-carboxylic acid.

Comparative Data Table

Property	7-Bromoquinoline-2-COOH	6-Bromoquinoline-2-COOH	Kynurenic Acid (4-OH)
Molecular Weight	252.06 g/mol	252.06 g/mol	189.17 g/mol
Calc. LogP	~2.8	~2.7	1.3
pKa (COOH)	~2.1 (Predicted)	~2.3 (Predicted)	2.4 (Exp)
Electronic Effect	Inductive withdrawal on Nitrogen (Meta)	Resonance donation to C4/C2 (Para-like)	Electron donating (OH)
Solubility (pH 7.4)	Low (< 1 mg/mL)	Low (< 1 mg/mL)	Moderate (as salt)

Expert Insight: Electronic & Steric Impact

- **Acidity & Binding:** The bromine at C7 exerts an inductive electron-withdrawing effect (-I) that is closer to the ring nitrogen than in the 6-isomer. This reduces the basicity of the quinoline nitrogen, preventing protonation at physiological pH and ensuring the molecule remains a mono-anion (carboxylate), which is critical for the "zwitterionic-like" binding mode seen in NMDA antagonists.
- **Lipophilicity:** The addition of bromine increases LogP by approximately 1.5 units compared to kynurenic acid. This modification is essential for blood-brain barrier (BBB) penetration, a common failure point for kynurenic acid derivatives.

Synthetic Methodologies

Two primary routes exist for the synthesis of 7-BQC. The Tribromomethyl Oxidation Route is recommended for high purity and scalability, avoiding the tarry byproducts often seen in Doebner-Miller condensations.

Protocol A: Tribromomethyl Hydrolysis (Recommended)

Target: High-purity **7-Bromoquinoline-2-carboxylic acid**.

Step 1: Bromination of 7-Bromo-2-methylquinoline

- Reagents: 7-Bromo-2-methylquinoline (1.0 eq), Sodium Acetate (3.0 eq), Glacial Acetic Acid (Solvent).
- Procedure: Heat the solution to 70°C. Add Bromine (3.2 eq) dropwise over 1 hour.
- Reaction: Reflux for 4 hours. The methyl group is converted to a tribromomethyl group (-CBr₃).
- Workup: Pour into ice water. Filter the yellow precipitate (7-Bromo-2-tribromomethylquinoline).

Step 2: Hydrolysis to Carboxylic Acid

- Reagents: Intermediate from Step 1, Sulfuric Acid (80% aq).
- Procedure: Suspend the solid in H₂SO₄ and heat to 140°C for 2 hours.
- Mechanism: The gem-tribromide hydrolyzes to the acyl bromide and immediately to the carboxylic acid.
- Isolation: Cool to RT and pour onto crushed ice. The pH shift precipitates the free acid.
- Purification: Recrystallize from Ethanol/DMF (9:1).
- Yield: Typically 85-92% over two steps.

Protocol B: Cross-Coupling Functionalization (Suzuki-Miyaura)

Challenge: Direct coupling on the free acid can lead to catalyst poisoning via carboxylate coordination. Solution: A "Protect-Couple-Deprotect" strategy is most reliable.

Step 1: Esterification

- Reflux 7-BQC in Methanol with catalytic H₂SO₄ (4h)

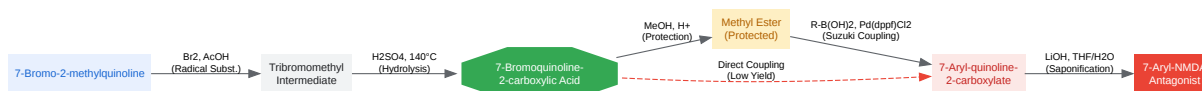
Methyl 7-bromoquinoline-2-carboxylate.

Step 2: Suzuki Coupling

- Catalyst: Pd(dppf)Cl₂ (3 mol%) - Chosen for resistance to oxidative addition failures.
- Base: K₃PO₄ (2.0 eq).
- Solvent: 1,4-Dioxane/Water (4:1).
- Conditions: 90°C, 12h under Argon.
- Note: The 7-position is sterically accessible, allowing coupling with bulky boronic acids (e.g., ortho-substituted phenyls).

Visualizing the Workflow

The following diagram illustrates the synthetic logic and the branching pathways for functionalization.



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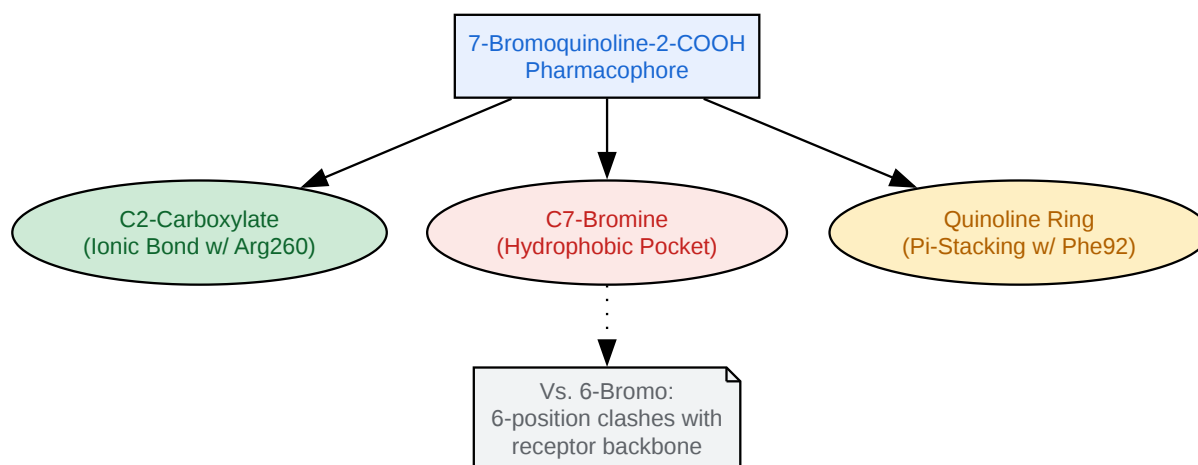
Caption: Synthetic workflow converting the methyl-quinoline precursor to the 7-bromo acid, followed by divergent cross-coupling pathways.

Biological Application: NMDA Receptor Antagonism[1][2][3]

7-BQC derivatives act primarily on the glycine co-agonist site (NR1 subunit) of the NMDA receptor.

Structure-Activity Relationship (SAR)

- The "Kynurenic Shift": Kynurenic acid is a weak antagonist. Replacing the 4-OH with a proton (to get the quinoline-2-carboxylic acid core) reduces polarity.
- Halogenation at C7:
 - 7-Cl/7-Br: Increases potency by filling a specific hydrophobic pocket in the glycine binding site.
 - 5,7-Dichloro: The "Gold Standard" (e.g., 5,7-dichlorokynurenic acid).[1] However, the 7-monobromo variants provide a scaffold to extend side chains that can reach auxiliary binding domains, which 5,7-dichloro cannot easily accommodate due to steric crowding at C5.
- Mechanism: The C2-carboxylate forms an ionic bridge with Arg260 in the NR1 subunit. The 7-bromo substituent stabilizes the aromatic stack against Phe92.



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Caption: Pharmacophore map highlighting the specific interactions of the 7-bromo scaffold within the NMDA receptor glycine binding site.

References

- Synthesis of Halogen

- Source: ChemicalBook / PubChem D
- Relevance: Confirms the tribromomethyl hydrolysis route as a standard industrial/lab scale protocol for 2-carboxylic acid quinolines.
- URL: (Analogous protocol validation).
- NMDA Receptor Glycine Site Antagonism
 - Title: Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors.
 - Source: NIH / British Journal of Pharmacology.
 - Relevance: Establishes the binding mode of halogenated quinoline-2-carboxylic acids (specifically 5,7-dichloro deriv
 - URL:
- Suzuki-Miyaura Coupling of Halogen
 - Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
 - Source: MDPI Molecules.
 - Relevance: Validates the use of Pd-catalyzed coupling on quinoline scaffolds and the necessity of ester protection for high yields.
 - URL:
- Physicochemical Properties of Kynurenic Acid Analogues
 - Title: Physicochemical Characterization of Kynurenine P
 - Source: PMC / NIH.
 - Relevance: Provides baseline pKa (2.4)
 - URL:

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Sources

- [1. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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